Methyl 3-(piperazin-1-yl)benzoate hydrochloride
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Overview
Description
Methyl 3-(piperazin-1-yl)benzoate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds . The compound is characterized by the presence of a piperazine ring attached to a benzoate ester, which is further modified by the addition of a hydrochloride group .
Biochemical Analysis
Biochemical Properties
Methyl 3-(piperazin-1-yl)benzoate hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as sirtuin 2 (SIRT2), which is involved in the regulation of cellular processes like aging and metabolism . The compound’s interaction with SIRT2 suggests that it may influence the deacetylation of histones and other proteins, thereby affecting gene expression and cellular function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of SIRT2 can lead to changes in the acetylation status of histones, which in turn affects the transcription of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, the compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of SIRT2, inhibiting its deacetylase activity . This inhibition results in the accumulation of acetylated proteins, which can alter their function and stability. Furthermore, the compound’s effects on gene expression are mediated through its impact on histone acetylation, leading to changes in chromatin structure and transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of SIRT2 affects the acetylation status of metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell . Additionally, the compound may interact with other metabolic pathways, leading to changes in the levels of key metabolites and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments can affect its activity and function . For example, its interaction with membrane transporters may facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution and retention within specific organelles.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, allows it to interact with chromatin and influence gene expression. Additionally, the compound’s presence in other organelles, such as mitochondria, can impact cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperazin-1-yl)benzoate hydrochloride typically involves the reaction of methyl 3-aminobenzoate with piperazine in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product . The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency . The process involves rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(piperazin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted piperazine derivatives .
Scientific Research Applications
Methyl 3-(piperazin-1-yl)benzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways . The piperazine ring in the compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(piperazin-1-yl)benzoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties . The position of the piperazine ring and the benzoate ester group play a crucial role in its reactivity and interaction with molecular targets .
Properties
IUPAC Name |
methyl 3-piperazin-1-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMFVTHPXTXYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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